molecular formula C7H8N2 B033213 3-(1H-Pyrrol-1-yl)propanenitrile CAS No. 43036-06-2

3-(1H-Pyrrol-1-yl)propanenitrile

Cat. No. B033213
CAS RN: 43036-06-2
M. Wt: 120.15 g/mol
InChI Key: IYOLJLGYJMJLSU-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)propanenitrile is a chemical compound with the molecular formula C7H8N2 and a molecular weight of 120.16 . It is also known by several synonyms such as n-2-cyanoethyl pyrrole, 1-2-cyanoethyl pyrrole, pyrrole-1-propionitrile, 1h-pyrrole-1-propanenitrile, 3-pyrrol-1-yl propiononitrile, n-2-cyanoethyl-pyrrole, 3-pyrrol-1-yl propanenitrile, n-cyanoethylpyrrole, and n-2-cyanoethyl pyrole .


Synthesis Analysis

The synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile involves the reaction of 1-(2-cyanoethyl) pyrrole with LiAlH4 in anhydrous ether. The mixture is refluxed for 10 hours, and after cooling, the excess hydride is destroyed by the successive addition of water and a solution of 15% NaOH . The yield of this reaction is reported to be 91.6% .


Molecular Structure Analysis

The InChI Key for 3-(1H-Pyrrol-1-yl)propanenitrile is IYOLJLGYJMJLSU-UHFFFAOYSA-N . The SMILES representation of the molecule is N#CCCN1C=CC=C1 .


Physical And Chemical Properties Analysis

3-(1H-Pyrrol-1-yl)propanenitrile has a molecular weight of 120.15 g/mol . The compound is sold in quantities of 1 gram with an assay percent range of 97% .

Scientific Research Applications

Synthesis of Multi-functionalized Terpyridine Molecules

The compound has been used in the synthesis of a new multi-functionalized terpyridine molecule . This molecule features a pyrrole heterocycle and a cyano group, and was obtained via a KF/alumina-catalyzed Michael addition . This new compound could be utilized to construct functionalized materials .

Electrolyte Additive for Lithium Ion Batteries

“1-(2-Cyanoethyl)pyrrole” has been proposed as an electrolyte additive to improve the electrochemical performance of LiFePO4 batteries at high temperature . The electrolyte of a lithium ion battery is unstable and easily decomposed at high temperature, which can lead to the degradation of battery performance .

Synthesis of Pyrrole Derivatives

Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . The compound can be used in the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .

Therapeutic Applications

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

Fabrication of Modified Electrodes

Terpyridine molecules, which feature an additional five-membered heterocycle such as pyrrole, allow for the fabrication of modified electrodes via the electrochemical polymerization of terpyridine–metal complexes as thin films . These electrodes can be utilized as sensors .

Preparation of New Functionalized Thin Films Materials

N-functionalized terpyridine–pyrrole derivatives may potentially be useful for the preparation of new functionalized thin films materials .

Safety and Hazards

3-(1H-Pyrrol-1-yl)propanenitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It is known that pyrroles, which are five-membered heterocyclic compounds with a nitrogen atom, play a significant role in the structure of many natural products and pharmaceuticals.

Mode of Action

It is known that pyrrole derivatives can act as conductive polymers

Biochemical Pathways

Given the conductive properties of pyrrole derivatives , it is plausible that this compound could influence pathways related to electrical signal transmission in cells.

Result of Action

Given the potential conductive properties of this compound , it may influence electrical signal transmission within cells.

properties

IUPAC Name

3-pyrrol-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOLJLGYJMJLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115112-01-1
Record name 1H-Pyrrole-1-propanenitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115112-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00195647
Record name 3-(Pyrrol-1-yl)propiononitrile
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrrol-1-yl)propanenitrile

CAS RN

43036-06-2
Record name 1H-Pyrrole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43036-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pyrrol-1-yl)propiononitrile
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Record name Pyrrole-1-propionitrile
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Record name 3-(Pyrrol-1-yl)propiononitrile
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Record name 3-(pyrrol-1-yl)propiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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